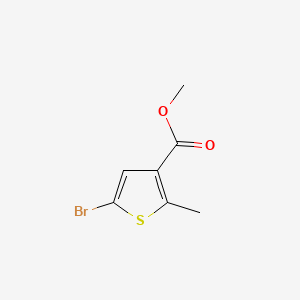

Methyl 5-bromo-2-methylthiophene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-bromo-2-methylthiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-methylthiophene-3-carboxylate can be synthesized through the bromination of 3-methylthiophene followed by esterification. The bromination is typically carried out using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo derivative is then esterified using methanol in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

化学反应分析

Types of Reactions

Methyl 5-bromo-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products

Substitution: Various substituted thiophenes.

Oxidation: Thiophene sulfoxides or sulfones.

Coupling: Biaryl compounds.

科学研究应用

Organic Synthesis

Methyl 5-bromo-2-methylthiophene-3-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide.

- Oxidation Reactions: It can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the development of biologically active molecules. Research indicates that thiophene derivatives can exhibit various biological activities, including:

- Anticancer Properties: Some studies have shown that thiophene derivatives can inhibit cancer cell growth by targeting specific enzymes involved in cancer progression.

- Anti-inflammatory Effects: Compounds derived from this compound have been evaluated for their ability to modulate nitric oxide synthase activity, which plays a critical role in inflammation.

Materials Science

The compound is also utilized in the production of advanced materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for applications such as:

- Organic Semiconductors: Used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.

- Conductive Polymers: Acts as a precursor for synthesizing conductive polymer materials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various contexts:

- Anticancer Activity: Research has demonstrated that certain derivatives can effectively inhibit nitric oxide synthase (NOS), suggesting potential therapeutic uses in managing diseases characterized by excessive nitric oxide production.

- Material Properties: Investigations into the thermal stability and photocyclization properties of thiophene derivatives indicate their suitability for use in high-performance electronic devices.

作用机制

The mechanism of action of methyl 5-bromo-2-methylthiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. Its molecular targets and pathways involve interactions with catalysts and reagents, facilitating the formation of new chemical bonds .

相似化合物的比较

Similar Compounds

- Methyl 2-bromo-5-methylthiophene-3-carboxylate

- 2-Bromo-3-methylthiophene

- Thiophene derivatives with different substituents

Uniqueness

Methyl 5-bromo-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and material science .

生物活性

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a member of the thiophene family, characterized by its unique structure that includes a bromine atom and a methyl group attached to the thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of diabetes treatment, antimicrobial properties, and as a precursor for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrO2S, with a molecular weight of approximately 239.11 g/mol. The structural features include:

- Bromine at the 5-position

- Methyl group at the 2-position

- Carboxylate group at the 3-position

These substituents influence the compound's reactivity and biological interactions.

Antidiabetic Potential

Research indicates that this compound exhibits significant inhibition of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibiting SGLT2 can lead to reduced blood glucose levels, making this compound a candidate for diabetes management.

Table 1: SGLT2 Inhibition Activity

| Compound | Activity Level |

|---|---|

| This compound | Significant |

| Other Thiophene Derivatives | Variable |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives can exhibit antibacterial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Pseudomonas aeruginosa | 100 | Low |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- SGLT2 Inhibition : The compound binds to the SGLT2 transporter, preventing glucose reabsorption and promoting its excretion through urine.

- Antibacterial Mechanism : It may disrupt cell wall synthesis or function, leading to bacterial cell death.

Case Studies

Several studies have explored the biological activities of this compound:

- Diabetes Management Study : A clinical trial demonstrated that compounds similar to this compound significantly lowered blood glucose levels in diabetic models, supporting its potential use in therapeutic applications.

- Antimicrobial Efficacy Research : In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an alternative antibiotic .

属性

IUPAC Name |

methyl 5-bromo-2-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUIHOYXGOSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728102 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259396-11-6 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。